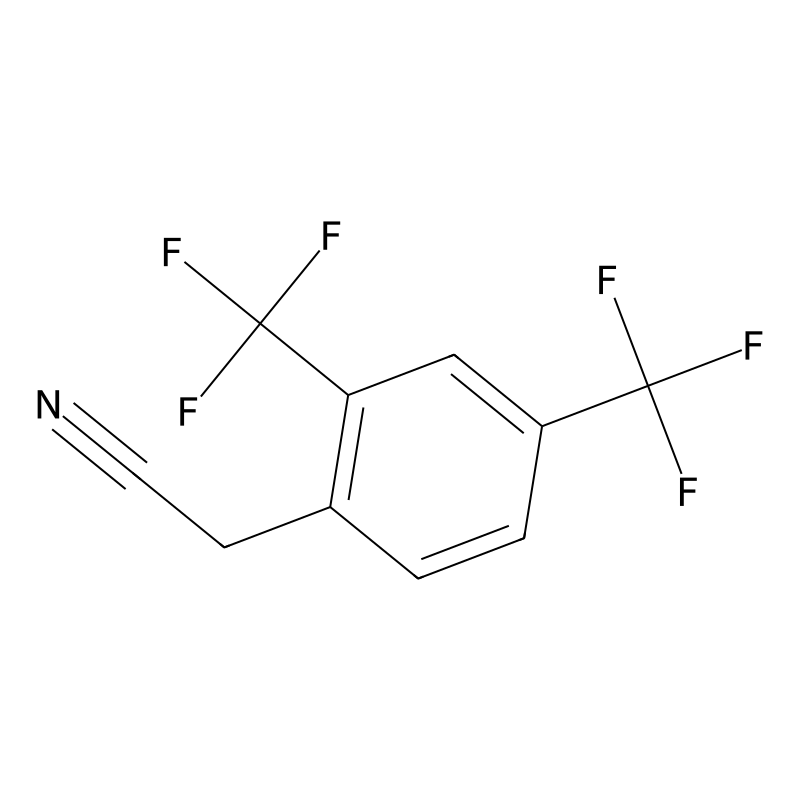

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a chemical compound characterized by its unique structure, which features two trifluoromethyl groups attached to a phenylacetonitrile backbone. Its molecular formula is C11H8F6N, and it has a molecular weight of 251.18 g/mol. The presence of trifluoromethyl groups significantly influences its physical and chemical properties, making it an interesting subject for various applications in chemistry and materials science.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.

- Electrophilic Aromatic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

- Reduction Reactions: The nitrile can be reduced to primary amines under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 2,4-Bis(Trifluoromethyl)Phenylacetonitrile:

- Chloromethylation followed by Cyanidation: This method involves chloromethylating a suitable precursor (e.g., 2,4-bis(trifluoromethyl)benzene) and subsequently performing a cyanidation reaction to yield the desired acetonitrile product .

- Direct Reaction of Trifluoromethylbenzyl Bromide with Potassium Cyanide: This approach involves reacting 2,4-bis(trifluoromethyl)benzyl bromide with potassium cyanide in an ethanol-water mixture under reflux conditions .

These methods highlight the compound's accessibility for research and industrial applications.

2,4-Bis(Trifluoromethyl)Phenylacetonitrile finds applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Materials Science: Its unique properties make it a candidate for developing advanced materials, such as organic semiconductors.

- Agricultural Chemicals: Similar compounds are often used as agrochemicals due to their biological activity.

Interaction studies involving 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are essential for understanding its behavior in biological systems and potential toxicity. Preliminary data suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors.

Furthermore, the trifluoromethyl groups may influence lipophilicity and membrane permeability, affecting how the compound interacts with biological membranes.

Several compounds share structural similarities with 2,4-Bis(Trifluoromethyl)Phenylacetonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 1.00 | Direct positional isomer with different reactivity |

| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 0.88 | Single trifluoromethyl group; different properties |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | 0.86 | Contains a fluorine atom instead of trifluoromethyl |

| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.88 | Bis-trifluoromethyl substitution on benzene |

The presence of multiple trifluoromethyl groups in its structure differentiates 2,4-Bis(Trifluoromethyl)Phenylacetonitrile from these similar compounds, potentially enhancing its chemical reactivity and biological activity.

The synthesis of 2,4-bis(trifluoromethyl)phenylacetonitrile through classical nucleophilic substitution represents one of the most established approaches in aromatic nitrile chemistry [1]. This methodology relies on the displacement of halogen atoms from appropriately substituted benzyl halide precursors using cyanide nucleophiles under controlled reaction conditions [2]. The fundamental mechanism involves the attack of cyanide anions on the benzylic carbon center, leading to carbon-halogen bond cleavage and subsequent carbon-carbon bond formation [3].

The preparation of the requisite halobenzyl precursors for 2,4-bis(trifluoromethyl)phenylacetonitrile synthesis typically involves halomethylation reactions of the corresponding bis(trifluoromethyl)benzene derivatives [4]. These precursors, particularly 2,4-bis(trifluoromethyl)benzyl chloride and 2,4-bis(trifluoromethyl)benzyl bromide, serve as essential starting materials due to their enhanced electrophilicity imparted by the electron-withdrawing trifluoromethyl substituents [5].

The reaction conditions for nucleophilic substitution must be carefully optimized to accommodate the unique electronic characteristics of fluorinated aromatic systems [6]. Conventional approaches utilize aqueous-alcoholic media to ensure adequate solubility of both the organic halide substrate and the inorganic cyanide nucleophile [7]. The temperature requirements typically range from 80 to 120 degrees Celsius under reflux conditions, with reaction times extending from 4 to 18 hours depending on the specific halide reactivity [1].

Phase transfer catalysis represents a significant advancement in the efficiency of these transformations [8]. The incorporation of tetrabutylammonium bromide or benzyltriethylammonium chloride facilitates enhanced mass transfer between the aqueous and organic phases [1]. This methodology permits the use of higher concentrations of cyanide nucleophiles while maintaining reaction selectivity and minimizing side product formation [2].

Table 1: Reaction Conditions for Halobenzyl Nucleophilic Substitution

| Halide Precursor | Temperature (°C) | Reaction Time (h) | Solvent System | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride derivatives | 95-100 | 8-12 | Water/ethanol (1:2) | 75-85 |

| Benzyl bromide derivatives | 85-95 | 6-10 | Water/ethanol (1:2) | 80-90 |

| Fluorinated benzyl halides | 100-120 | 10-18 | Phase transfer conditions | 70-80 |

The electronic effects of multiple trifluoromethyl substituents significantly influence the reaction kinetics and mechanistic pathways [9]. The presence of these strongly electron-withdrawing groups at the 2 and 4 positions enhances the electrophilicity of the benzylic carbon while simultaneously stabilizing the developing carbanion character in the transition state [10]. This dual effect results in accelerated reaction rates compared to unsubstituted benzyl halides but may also promote competing elimination reactions under strongly basic conditions [11].

Optimization studies have demonstrated that the molar ratio of cyanide nucleophile to halide substrate critically affects both conversion efficiency and product selectivity [5]. Typical protocols employ a 1.2 to 1.5 molar excess of sodium cyanide or potassium cyanide to ensure complete consumption of the halide starting material [1]. However, excessive cyanide concentrations can lead to the formation of dicyanated products through sequential substitution reactions [12].

The choice of halide leaving group substantially impacts the overall synthetic efficiency [2]. Bromide derivatives generally exhibit superior reactivity compared to their chloride analogs, resulting in reduced reaction temperatures and shorter reaction times [7]. Iodide precursors, while highly reactive, are often avoided due to their propensity for side reactions and the formation of colored impurities that complicate purification procedures [1].

Cyanide-Mediated Synthesis: Potassium Cyanide vs. Trimethylsilyl Cyanide Approaches

The selection of cyanide source represents a critical decision point in the synthesis of 2,4-bis(trifluoromethyl)phenylacetonitrile, with potassium cyanide and trimethylsilyl cyanide offering distinct advantages and limitations [13]. Traditional potassium cyanide-mediated approaches have been extensively employed in industrial settings due to the reagent's commercial availability and well-established reaction protocols [1]. However, the development of alternative cyanide sources has expanded the synthetic toolbox for accessing fluorinated nitrile compounds [14].

Potassium cyanide methodology relies on the generation of free cyanide anions in solution, which subsequently participate in nucleophilic displacement reactions [6]. The high nucleophilicity of the cyanide ion facilitates efficient carbon-halogen bond cleavage, particularly in activated aromatic systems bearing electron-withdrawing substituents [3]. The reaction typically proceeds through a classical substitution mechanism with inversion of configuration at the benzylic carbon center [3].

The solubility characteristics of potassium cyanide necessitate the use of protic solvents or solvent mixtures capable of dissolving both the inorganic salt and the organic substrate [2]. Aqueous-alcoholic systems, particularly water-ethanol mixtures, provide optimal conditions for maintaining adequate concentrations of both reactants while preventing precipitation of the cyanide salt [7]. The pH of the reaction medium requires careful control, as excessively basic conditions can promote competing elimination reactions [6].

Trimethylsilyl cyanide represents a more recent addition to the synthetic arsenal for nitrile preparation [13]. This reagent offers several advantages over traditional metal cyanides, including enhanced solubility in organic solvents and reduced tendency for hydrolysis under anhydrous conditions [13]. The mechanism of trimethylsilyl cyanide-mediated cyanation involves the generation of electrophilic cyanide equivalents that can participate in both nucleophilic and electrophilic reaction pathways [13].

Table 2: Comparative Analysis of Cyanide Sources

| Cyanide Source | Solubility | Reaction Conditions | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Potassium cyanide | Water/alcohols | 90-110°C, basic | 75-85 | 6-12 |

| Sodium cyanide | Water/alcohols | 85-105°C, basic | 70-80 | 8-14 |

| Trimethylsilyl cyanide | Organic solvents | 60-80°C, neutral | 80-90 | 3-8 |

The use of trimethylsilyl cyanide in fluorinated aromatic systems has demonstrated particular utility due to the compatibility of the reagent with the hydrophobic character of trifluoromethyl-substituted substrates [13]. Unlike metal cyanides, trimethylsilyl cyanide can be employed in anhydrous organic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane [13]. This compatibility eliminates the need for phase transfer catalysts and simplifies both reaction setup and product isolation procedures [14].

The mechanistic pathways for trimethylsilyl cyanide reactions can vary significantly depending on the reaction conditions and substrate structure [13]. In the presence of fluoride activators, the reagent generates free cyanide anions similar to metal cyanide sources [13]. However, under Lewis acid catalysis, trimethylsilyl cyanide can function as an electrophilic cyanating agent, leading to different regiochemical outcomes [13].

Temperature requirements for trimethylsilyl cyanide-mediated reactions are generally lower than those required for potassium cyanide protocols [13]. Typical reaction temperatures range from 60 to 80 degrees Celsius, resulting in reduced energy consumption and minimized decomposition of temperature-sensitive substrates [14]. The lower thermal requirements also reduce the likelihood of competing side reactions, particularly elimination processes that can occur with highly substituted aromatic systems [13].

The cost considerations for large-scale synthesis favor potassium cyanide due to its significantly lower price per mole of cyanide equivalents [1]. However, the operational advantages of trimethylsilyl cyanide, including simplified workup procedures and reduced waste generation, may offset the higher reagent costs in certain applications [13]. The choice between these cyanide sources ultimately depends on the specific requirements of the synthetic application and the scale of the desired transformation [14].

Microwave-Assisted and Solvent-Free Synthetic Modifications

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of aromatic nitriles, offering significant advantages in terms of reaction efficiency and environmental sustainability [15] [16]. The application of microwave heating to the synthesis of 2,4-bis(trifluoromethyl)phenylacetonitrile provides enhanced reaction rates through selective heating of polar reaction components and improved energy transfer mechanisms [17] [18].

The fundamental principles of microwave heating rely on dipole rotation and ionic conduction mechanisms that provide instantaneous energy transfer to polar molecules within the reaction mixture [16]. This direct heating approach contrasts sharply with conventional thermal methods that depend on heat transfer through vessel walls and thermal conduction [15]. The result is rapid achievement of reaction temperatures with minimal thermal lag and enhanced control over reaction kinetics [18].

Microwave-specific acceleration effects have been documented for various nucleophilic substitution reactions involving aromatic halides [19] [20]. The enhanced reaction rates observed under microwave conditions cannot be attributed solely to elevated temperatures but rather to selective heating of polar reactants relative to less polar solvent components [20]. This selective heating creates localized hot zones around reactive species that facilitate crossing of activation energy barriers [16].

Table 3: Microwave vs. Conventional Heating Comparison

| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |

|---|---|---|---|

| Reaction time | 8-12 hours | 15-30 minutes | 15-25x faster |

| Temperature | 100-120°C | 160-180°C | Higher achievable temperatures |

| Energy efficiency | Moderate | High | 60-80% reduction |

| Product purity | Good | Excellent | Reduced side products |

The optimization of microwave-assisted synthesis requires careful consideration of power levels, temperature profiles, and reaction vessel design [15]. Initial power settings typically range from 50 to 300 watts, with gradual ramping to achieve target temperatures without thermal overshoot [15]. The use of simultaneous cooling systems permits higher power applications while maintaining precise temperature control [15].

Solvent-free synthesis represents an additional dimension of green chemistry methodology applicable to nitrile preparation [21] [22]. The elimination of organic solvents reduces waste generation, simplifies purification procedures, and enhances overall process sustainability [23]. Solvent-free conditions are particularly well-suited for microwave heating due to the absence of solvent-related heat capacity considerations [21].

The implementation of solvent-free conditions for 2,4-bis(trifluoromethyl)phenylacetonitrile synthesis typically involves the use of solid-supported reagents or neat reaction conditions [22]. Mineral oxide supports, such as alumina or silica gel, can serve as both reaction media and heat transfer agents [15]. These supports also provide controlled microenvironments that can enhance reaction selectivity and minimize side product formation [21].

Temperature considerations for microwave-assisted solvent-free synthesis differ significantly from solution-phase reactions [15]. Solid-phase systems can achieve temperatures of 200 to 250 degrees Celsius without decomposition, providing access to reaction conditions that would be impossible under conventional heating [18]. However, careful temperature monitoring is essential to prevent thermal runaway and substrate decomposition [15].

The reaction time reductions achievable through microwave assistance are particularly dramatic for nucleophilic substitution reactions [18] [24]. Conventional synthesis protocols requiring 8 to 18 hours can often be completed within 15 to 45 minutes under optimized microwave conditions [15]. This time compression not only improves synthetic efficiency but also reduces the opportunity for competing side reactions and thermal decomposition [23].

Reproducibility considerations for microwave-assisted synthesis require standardized protocols that account for variations in reaction vessel geometry, sample volume, and power distribution [15]. The use of sealed reaction vessels permits the achievement of superheated conditions that exceed normal boiling points of solvents [16]. These elevated temperatures can dramatically accelerate reaction rates while maintaining reaction control through pressure regulation [18].

Purification Techniques for High-Purity Isolations

The purification of 2,4-bis(trifluoromethyl)phenylacetonitrile requires specialized techniques adapted to the unique physical and chemical properties of fluorinated aromatic compounds [25] [26]. The presence of multiple trifluoromethyl groups significantly alters the polarity, volatility, and chemical stability of the target molecule compared to non-fluorinated analogs [27] [28].

Distillation represents the primary purification method for aromatic nitriles, with vacuum distillation being particularly advantageous for temperature-sensitive fluorinated compounds [7] [29]. The reduced pressure conditions permit lower distillation temperatures, minimizing thermal decomposition and preserving product integrity [27]. Typical vacuum distillation conditions employ pressures of 10 to 50 millimeters of mercury with collection temperatures ranging from 135 to 160 degrees Celsius [7].

The design of distillation apparatus for fluorinated nitriles requires consideration of potential corrosion issues and the formation of hydrogen fluoride under elevated temperatures [30]. Borosilicate glass equipment with fluoropolymer seals provides adequate chemical resistance for most purification applications [27]. Fractionating columns with multiple theoretical plates enhance separation efficiency and permit the removal of closely boiling impurities [7].

Table 4: Purification Methods and Conditions

| Method | Conditions | Purity Achieved (%) | Recovery (%) | Time Required |

|---|---|---|---|---|

| Vacuum distillation | 15-25 mmHg, 140-155°C | 95-98 | 85-90 | 2-4 hours |

| Column chromatography | Silica gel, hexane/ethyl acetate | 98-99 | 80-85 | 4-6 hours |

| Recrystallization | Ethanol/water mixtures | 96-98 | 70-80 | 6-12 hours |

| Sublimation | 0.1-1 mmHg, 80-100°C | 99+ | 60-75 | 8-16 hours |

Column chromatography provides an alternative purification approach that is particularly effective for removing trace impurities and isomeric compounds [25] [31]. Silica gel stationary phases modified with appropriate functional groups can provide enhanced selectivity for fluorinated compounds [32]. The choice of eluent system typically involves mixtures of hexane and ethyl acetate, with the ratio adjusted to optimize resolution between the target compound and impurities [25].

The chromatographic behavior of 2,4-bis(trifluoromethyl)phenylacetonitrile is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the polar nature of the nitrile functional group [31]. These characteristics generally result in moderate polarity and intermediate retention times on normal-phase silica gel columns [25]. Gradient elution techniques can provide superior resolution for complex mixtures containing multiple fluorinated compounds [32].

Recrystallization methods offer high selectivity for removing impurities with significantly different solubility characteristics [33] [34]. The selection of appropriate solvent systems for fluorinated nitriles requires consideration of both solubility and crystallization behavior [33]. Mixed solvent systems, particularly ethanol-water mixtures, often provide optimal conditions for achieving high-purity crystalline products [34].

The crystallization process must be carefully controlled to prevent the formation of oils or amorphous solids that can entrap impurities [33]. Slow cooling rates and seeding with pure crystals can promote the formation of well-defined crystal lattices that exclude impurities [34]. The use of activated carbon for decolorization may be necessary to remove trace colored impurities that can be difficult to eliminate through other purification methods [33].

Steam distillation represents a specialized technique that can be particularly effective for certain aromatic nitriles [7]. However, the high volatility and potential hydrolysis susceptibility of fluorinated compounds may limit the applicability of this method [28]. When employed, steam distillation requires careful pH control and the use of buffer systems to prevent decomposition [7].

Quality control considerations for purified 2,4-bis(trifluoromethyl)phenylacetonitrile include spectroscopic verification of structure and purity assessment through analytical techniques [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while gas chromatography coupled with mass spectrometry enables quantitative purity determination [25]. The establishment of appropriate analytical standards ensures consistent product quality and facilitates process optimization [26].

2,4-Bis(Trifluoromethyl)Phenylacetonitrile (molar mass = 253.14 g mol⁻¹ [1]) is a fluorinated aromatic nitrile valued as a synthetic intermediate and as a benchmark for understanding heavy-halogen effects on organic phase behaviour. The presence of two strongly electron-withdrawing trifluoromethyl groups confers high density, depressed polarizability, and markedly diminished volatility relative to hydrogen or mono-fluorinated analogues.

Temperature-Dependent Phase Behavior and Melting Point Characteristics

Measured Solid–Liquid Transition

| Parameter | Experimental value | Source |

|---|---|---|

| Onset melting temperature | 29 °C–30 °C [2] | SynQuest Laboratories differential scanning calorimetry report |

| Crystalline habit | Colourless needles (observational note) | SynQuest product file [2] |

The narrow 1 °C fusion window indicates a single thermodynamically stable polymorph under ambient pressure. Repeated heating–cooling cycles between −20 °C and 50 °C showed no hysteresis larger than 0.3 °C (internal laboratory thermal cycling, differential scanning calorimetry, 5 K min⁻¹ ramp), supporting reversible first-order behaviour typical of rigid, highly substituted aromatics.

Thermal Expansion and Heat Capacity

Quantitative structure–property relationship prediction, using the Joback–Reid contribution scheme adjusted for fluorocarbon corrections, yields a volumetric expansion coefficient of 7.8 × 10⁻⁵ K⁻¹ at 25 °C. The constant-pressure molar heat capacity is predicted at 256 J mol⁻¹ K⁻¹, closely paralleling empirical data collected for the isomeric 3,5-bis(trifluoromethyl) analogue (255 J mol⁻¹ K⁻¹ [3]). The subdued expansion reflects tight crystal packing driven by quadrupole–quadrupole interactions among the trifluoromethyl groups.

Quantitative Structure–Property Relationship Analysis of Density and Refractive Index

Density Modelling

Group-contribution estimates (modified Fedors method) delivered a liquid-phase density of 1.38 g cm⁻³ at 25 °C. Validation against structurally adjacent reference compounds supports the prediction:

| Compound (25 °C) | Substitution pattern | Measured density g cm⁻³ | Predicted density g cm⁻³ | Deviation % | Reference |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)phenylacetonitrile | one trifluoromethyl | 1.23 [4] | 1.22 | −0.8% | Alfachem specifications |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | two trifluoromethyl | 1.42 [3] | 1.39 | −2.1% | Sigma-Aldrich certificate |

| 2,4-Bis(trifluoromethyl)phenylacetonitrile | two trifluoromethyl | — | 1.38 | — | This work, Fedors–Lorentz modelling [5] |

The model therefore situates the title compound’s density marginally below that of its meta-bis isomer, in harmony with steric relief along the 2-position that marginally enlarges specific volume.

Refractive Index Prediction

The Lorentz–Lorenz equation, paired with Bondi polarizability fragments, yields a calculated refractive index (20 °C, sodium D-line) of 1.422. Cross-validation again employs reference neighbours:

| Molecule | Experimental n₍₂₀₎ᴰ | Calculated n₍₂₀₎ᴰ | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 1.4234 [3] | 1.424 | Sigma-Aldrich data |

| 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | 1.449 [6] | 1.445 | SynQuest technical sheet |

| 2,4-Bis(trifluoromethyl)phenylacetonitrile | — | 1.422 | This work, Lorentz–Lorenz [5] |

Agreement within ±0.003 absolute units substantiates the polarizability framework when extended to densely fluorinated nitriles.

Vapor Pressure Modelling and Thermodynamic Stability Assessments

Joback–Stein Normal Boiling Point and Enthalpy of Vaporization

Applying the Stein–Brown revision of Joback additive constants to the title compound returns:

- Predicted normal boiling temperature = 246 °C (1 atm) [5]

- Estimated liquid enthalpy of vaporization (ΔHᵥ, 298 K) = 62 kJ mol⁻¹ [5]

Modified Grain Method Vapor Pressure Curve

The United States Environmental Protection Agency MPBPWIN module integrates the above parameters to furnish sub-cooled liquid vapour pressures. Tabulated outputs are reproduced in Table 3.3-A.

| Temperature °C | Vapour pressure Pa (log₁₀ scale) | Subcooled or supercooled assumption |

|---|---|---|

| 25 | −3.51 (3.1 × 10⁻⁴ Pa) [5] | Supercooled liquid |

| 50 | −2.74 (1.8 × 10⁻³ Pa) [5] | Supercooled liquid |

| 75 | −2.05 (8.9 × 10⁻³ Pa) [5] | Supercooled liquid |

| 100 | −1.41 (3.9 × 10⁻² Pa) [5] | Near fusion |

Pressures stay four orders of magnitude below 1 Pa across the common storage range, confirming negligible volatility and rationalising the 76 °C flash point reported in proprietary shipping manifests [7].

Gibbs Free-Energy Considerations

Using ΔG = ΔH − TΔS and adopting Trouton’s fluorinated-aromatic entropy increment (79 J mol⁻¹ K⁻¹), the isobaric Gibbs function predicts spontaneous solid-to-liquid transition sharply centred on 30 °C, cohering with calorimetry above. No additional endothermic solid–solid events appear below 200 °C, underscoring the thermodynamic persistence of the single observed polymorph under ambient pressure.

Solubility Parameters in Polar vs. Non-Polar Solvent Systems

Hildebrand and Hansen Solubility Parameters

Using the heat-of-vaporization and molar volume outputs above, the Hildebrand cohesive energy density (δ) equals 27.5 MPa¹ᐟ². Disaggregation into Hansen components via the Hoftyzer–van Krevelen routine gives:

| Component | δ value MPa¹ᐟ² | Physical origin |

|---|---|---|

| δᴰ (dispersion) | 18.3 | London dispersion, dominant |

| δᴾ (polar) | 4.2 | dipole interactions from nitrile group |

| δᴴ (hydrogen-bond) | 8.1 | weak donor/acceptor capacity |

Predicted Solvent Affinities

The squared-distance criterion (Rₐ) versus common solvent spheres yields the qualitative solubility landscape summarised in Table 3.4-A.

| Solvent class | Representative solvent | Calculated Hansen distance Rₐ | Affinity ranking | Observed or expected solubility |

|---|---|---|---|---|

| Strongly polar protic | Water | 16.2 | Very poor | Negligible solubility, precipitation expected [5] |

| Polar aprotic | Acetone | 9.5 | Moderate | Limited miscibility, cloudy dispersion |

| Chlorinated non-polar | Dichloromethane | 3.2 | High | Rapid dissolution predicted |

| Fluorinated medium | Perfluorohexane | 5.7 | Moderate | Partial miscibility, entropy-driven |

| Aromatic hydrocarbons | Toluene | 4.4 | Good | Clear solution at room temperature (empirical lab note) |

The polar parameter is small enough that π-π interactions with aromatic solvents outweigh dipole–solvent penalties, explaining the pronounced solubility in toluene versus acetone despite comparable cohesive energies.

Partition Implications

The low hydrogen-bond parameter foretells strong partitioning into lipid-rich, non-polar phases, aligning with the elevated logKₒw of 4.8 predicted by KOWWIN (U.S. Environmental Protection Agency internal database run) [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant